molecular formula C14H11FN2O B1401434 6-(Benzyloxy)-4-fluoro-1H-indazole CAS No. 1253792-35-6

6-(Benzyloxy)-4-fluoro-1H-indazole

Cat. No.: B1401434
CAS No.: 1253792-35-6
M. Wt: 242.25 g/mol
InChI Key: ZMTWJVOKLKCQGT-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-fluoro-1H-indazole (CAS: 1253792-35-6) is a halogen- and ether-substituted indazole derivative. Its structure features a fluorine atom at the 4-position and a benzyloxy group at the 6-position of the indazole core. This compound is primarily utilized in pharmaceutical research and organic synthesis, where the benzyloxy group often acts as a protective moiety for hydroxyl functionalities during multi-step reactions .

Properties

IUPAC Name

4-fluoro-6-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-13-6-11(7-14-12(13)8-16-17-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTWJVOKLKCQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=NN3)C(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743532
Record name 6-(Benzyloxy)-4-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253792-35-6
Record name 6-(Benzyloxy)-4-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-fluoro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Benzyloxy Group Addition: The benzyloxy group can be added through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-fluoro-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Benzyl alcohol with a suitable leaving group such as a halide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

6-(Benzyloxy)-4-fluoro-1H-indazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 6-(Benzyloxy)-4-fluoro-1H-indazole with halogenated and substituted indazole analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties Applications References
This compound 4-F, 6-OBz C₁₄H₁₁FN₂O ~242.25 Not reported; expected low water solubility Drug synthesis, protecting groups
6-Bromo-4-fluoro-1H-indazole 4-F, 6-Br C₇H₄BrFN₂ 215.02 Density: 1.861 g/cm³; pKa: ~12.0 Suzuki coupling intermediates
4-Fluoro-6-iodo-1H-indazole 4-F, 6-I C₇H₄FIN₂ 262.02 Boiling point: Not reported Radiolabeling, cross-coupling
6-Chloro-4-fluoro-1H-indazole 4-F, 6-Cl C₇H₄ClFN₂ 170.57 CAS: 885520-29-6; Stability: Room temperature Antibacterial agent precursors
6-Bromo-4-hydrazinyl-1H-indazole 4-NHNH₂, 6-Br C₇H₇BrN₄ 227.06 Reactive hydrazine group Hydrazone formation, chelating agents
Key Observations:
  • Halogenated derivatives (Br, Cl, I) exhibit higher predicted densities (e.g., 1.861 g/cm³ for 6-Bromo-4-fluoroindazole) due to heavier atoms .
  • Acidity :
    • The pKa of 6-Bromo-4-fluoroindazole (~12.0) suggests moderate acidity, likely influenced by electron-withdrawing halogens. The benzyloxy group in the target compound may slightly lower NH acidity due to electron-donating effects .

Biological Activity

6-(Benzyloxy)-4-fluoro-1H-indazole is a synthetic compound belonging to the indazole class of heterocyclic compounds. Its structure features a benzyloxy group at the 6-position and a fluorine atom at the 4-position of the indazole ring. This unique combination of substituents suggests potential biological activities, which are currently under investigation.

Chemical Structure

The chemical formula for this compound is C12H10FNC_{12}H_{10}FN with a molecular weight of approximately 201.22 g/mol. The compound's structural representation highlights its indazole core and substituents, which may influence its pharmacological properties.

The precise mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes due to its unique substituent pattern. The presence of the benzyloxy group could enhance lipophilicity, potentially facilitating cellular uptake and receptor binding.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. A comparative analysis with similar compounds reveals:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-bromo-6-fluoro-1H-indazole-4-carboxylateBromine and carboxylate groupUnique substitution pattern
Methyl 6-fluoro-1H-indazole-5-carboxylateCarboxylate group at position 5Different functionalization position
5-Bromo-6-fluoro-3-iodo-1H-indazoleIodine substitution at position 3Halogen diversity affecting reactivity

The unique combination of a benzyloxy group and a fluorine atom in this compound enhances its potential biological activity compared to other similar compounds.

Case Studies and Research Findings

Although direct studies on this compound are scarce, related research provides insights into its potential applications:

  • Indazole Derivatives in Cancer Therapy : Some derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Activity : Indazoles have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Studies : Compounds with indazole structures have demonstrated activity against various pathogens, suggesting that this compound may also possess antimicrobial properties.

Future Directions

Further research is essential to explore the biological activity of this compound comprehensively. Areas for future investigation include:

  • In vitro and in vivo studies to assess pharmacological effects.
  • Mechanistic studies to elucidate interactions with specific biological targets.
  • Toxicological evaluations to determine safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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